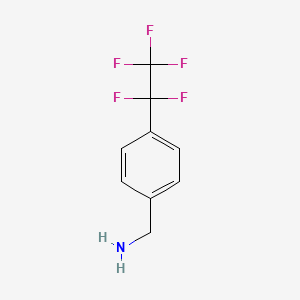

4-(Pentafluoroethyl)benzylamine

説明

Evolution and Significance of Fluorine in Organic Molecules

The journey of fluorine in organic chemistry is a fascinating tale of transformation. Initially, the extreme reactivity of elemental fluorine presented significant challenges to chemists, with early experiments often resulting in uncontrolled reactions and even explosions. nih.govlew.ro However, the persistence of researchers eventually led to the controlled incorporation of fluorine into organic compounds, unlocking a world of possibilities. nih.gov

The significance of fluorine lies in its unique properties. As the most electronegative element, it forms exceptionally strong bonds with carbon, leading to compounds with remarkable thermal and chemical stability. numberanalytics.comresearchgate.net This stability is a highly desirable trait in many applications, from creating durable materials to designing metabolically robust drugs. numberanalytics.comrsc.org The replacement of hydrogen with fluorine, while a small steric change, can profoundly alter a molecule's physical and chemical properties, including its lipophilicity, bioavailability, and binding affinity to biological targets. researchgate.netrsc.org These modifications are often key to enhancing the efficacy and performance of organic molecules. numberanalytics.com

Overview of Benzylamine (B48309) Scaffolds in Synthetic Chemistry

Benzylamine, a simple yet versatile organic compound, consists of a benzyl (B1604629) group attached to an amine. chemicalbook.comwikipedia.org This structure serves as a valuable building block in organic synthesis, providing a reactive handle for a wide range of chemical transformations. chemicalbook.comchemicalbook.com Benzylamines are common precursors in the industrial production of numerous pharmaceuticals and are also used in the synthesis of dyes, corrosion inhibitors, and other specialty chemicals. chemicalbook.comchemicalbook.com

The utility of the benzylamine scaffold stems from the reactivity of both the amino group and the aromatic ring. The amino group can be readily alkylated, acylated, or used in the formation of imines and other nitrogen-containing functionalities. wikipedia.org The benzyl group itself can be removed under certain conditions, making benzylamine a useful "masked" source of ammonia (B1221849) in multi-step syntheses. wikipedia.org Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions, allowing for the introduction of additional chemical diversity. chemicalbook.com The versatility and accessibility of benzylamine scaffolds have cemented their importance as a fundamental component in the toolbox of synthetic chemists. mdpi.com

Research Focus on 4-(Pentafluoroethyl)benzylamine: A Unique Fluorinated Motif

Within the realm of fluorinated benzylamines, this compound has garnered significant attention due to the unique properties of the pentafluoroethyl (C2F5) group. While the trifluoromethyl (CF3) group has been more extensively studied and incorporated into a wide array of molecules, the C2F5 group offers distinct advantages. The introduction of a pentafluoroethyl group can further enhance the lipophilicity and metabolic stability of a compound compared to its trifluoromethyl counterpart. rsc.org

The synthesis of pentafluoroethylated molecules has historically lagged behind that of trifluoromethylated compounds. rsc.org However, recent advancements in synthetic methodologies are making the introduction of the C2F5 group more accessible to researchers. rsc.org This has opened up new avenues for exploring the potential of this compound as a building block in the design of novel bioactive molecules. Research has shown that the incorporation of halogenated benzylamine substituents can play a crucial role in the antioxidant and anti-inflammatory activities of certain compounds. nih.gov The unique electronic and steric properties of the pentafluoroethyl group in this compound make it a compelling candidate for further investigation in medicinal chemistry and other areas of chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H8F5N |

| Molecular Weight | 225.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Not readily available |

Structure

3D Structure

特性

IUPAC Name |

[4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H,5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKERQTORZIQKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563889 | |

| Record name | 1-[4-(Pentafluoroethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128273-62-1 | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128273-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Pentafluoroethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 4 Pentafluoroethyl Benzylamine

Reactions at the Amine Functionality

The primary amine group in 4-(pentafluoroethyl)benzylamine is a versatile functional handle that readily participates in a variety of classical amine reactions, including acylation, alkylation, and condensation to form imines.

Acylation and Alkylation Reactions

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and thus amenable to acylation and alkylation reactions.

Table 1: Representative Acylation of Amines

| Amine | Acylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine (B48309) | Benzoic Anhydride (B1165640) | N-Benzoylbenzylamine | - | researchgate.net |

Alkylation of the amine functionality introduces alkyl substituents onto the nitrogen atom. N-alkylation of benzylamines can be achieved using alkyl halides. For example, benzylamine can be doubly arylated at room temperature. youtube.com The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been accomplished through a second-order nucleophilic substitution reaction between 4-cyanophenol and benzyl (B1604629) bromides, followed by reduction. nih.govnih.gov This highlights a pathway for the alkylation of the amino group.

Derivatization to Imines and Schiff Bases

The primary amine of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is typically reversible and can be catalyzed by either acid or base. redalyc.org

Solvent-free and catalyst-free methods for imine synthesis have been developed, offering environmentally friendly alternatives. researchgate.net For instance, the reaction of benzylamine with benzaldehyde (B42025) can proceed with high yield under reduced pressure. researchgate.net Furthermore, clean oxidation of primary benzylamines to imines has been achieved using hydrogen peroxide in water, catalyzed by vanadium pentoxide. rsc.org A mechanochemical method involving manual grinding of fluorinated benzaldehydes with benzylamines also produces imines in good to excellent yields. nih.gov

While specific examples involving this compound are not explicitly detailed, its reaction with an aldehyde, such as 4-chlorobenzaldehyde, would be expected to yield the corresponding N-(4-(pentafluoroethyl)benzyl)imine. bldpharm.comnih.gov

Table 2: Synthesis of Imines from Benzylamines

| Amine | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzylamine | Benzaldehyde | Reduced Pressure | N-Benzylbenzaldimine | High | researchgate.net |

| Benzylamine | - | V2O5, H2O2, H2O | N-Benzylbenzaldimine | Quantitative | rsc.org |

Synthesis of Thiocarbamoyl Fluorides and Trifluoromethylamines

The amine functionality of this compound can be converted into more complex fluorine-containing groups, such as thiocarbamoyl fluorides and trifluoromethylamines. The synthesis of thiocarbamoyl fluorides can be achieved from primary or secondary amines and carbon disulfide. researchgate.net A key step in some methods is the fluorinative desulfurization of carbon disulfide. researchgate.net These thiocarbamoyl fluoride (B91410) intermediates can then be further transformed into trifluoromethylamines. researchgate.net A one-pot synthesis of trifluoromethyl amines from various benzylamines has been reported, proceeding through a thiocarbamoyl fluoride intermediate. nih.gov

This transformation is significant for introducing the trifluoromethylamino group, a moiety of increasing interest in medicinal and materials chemistry.

Reactivity of the Aromatic Ring in this compound

The pentafluoroethyl group, being strongly electron-withdrawing, significantly deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution and certain C-H functionalization reactions.

C-H Bond Activation and Functionalization

The direct functionalization of C-H bonds offers an atom-economical approach to introduce new substituents onto the aromatic ring. For benzylamine derivatives, palladium-catalyzed meta-C-H functionalization has been developed. masterorganicchemistry.comnih.gov This strategy allows for the introduction of aryl, amino, and chloro groups at the meta position of the benzylamine ring. The use of a transient mediator and specific ligands, such as 2-pyridone, is crucial for the success of these reactions. masterorganicchemistry.comnih.gov While direct examples with this compound are not documented, the established protocols for other benzylamines suggest a viable pathway for its C-H functionalization. nih.gov

Nucleophilic Aromatic Substitution Pathways

The presence of the strongly electron-withdrawing pentafluoroethyl group at the para-position makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r_). researchgate.netmasterorganicchemistry.com In S_N_Ar reactions, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. researchgate.net The reaction is facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org

Photoredox catalysis has emerged as a powerful tool for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of S_N_Ar reactions to include electron-neutral and electron-rich systems. nih.gov This method is amenable to a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov Given the electron-deficient nature of the aromatic ring in this compound, it is expected to be a good substrate for S_N_Ar reactions, particularly if a suitable leaving group is present on the ring.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Benzoyl chloride |

| N-Benzoylbenzylamine |

| N-(4-hydroxyphenyl)acetamide |

| Benzylamine |

| 4-Aminophenol |

| Alkyl halides |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines |

| 4-Cyanophenol |

| Benzyl bromides |

| Aldehydes |

| Ketones |

| Imines |

| Schiff bases |

| Vanadium pentoxide |

| Hydrogen peroxide |

| 4-Chlorobenzaldehyde |

| N-(4-(Pentafluoroethyl)benzyl)imine |

| Thiocarbamoyl fluorides |

| Trifluoromethylamines |

| Carbon disulfide |

| 2-Pyridone |

| Meisenheimer complex |

| Azoles |

Formation of Complex Molecular Architectures

The primary amino group and the substituted phenyl ring of this compound are key functional handles that enable its participation in a variety of chemical transformations designed to construct intricate molecular structures. These reactions are fundamental in the synthesis of novel heterocyclic compounds and functionalized molecules with potential applications in drug discovery and materials science.

Cyclization Reactions

Cyclization reactions involving benzylamines are a cornerstone of heterocyclic synthesis, providing access to a diverse array of ring systems that form the core of many natural products and pharmaceutical agents. For this compound, the presence of the electron-withdrawing pentafluoroethyl group is anticipated to impact the traditional course of these reactions.

One of the most prominent cyclization methods for benzylamine derivatives is the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. wikipedia.org While the classic Pictet-Spengler reaction proceeds readily with electron-rich aromatic rings, the deactivating effect of the pentafluoroethyl group in this compound would necessitate harsher reaction conditions, such as stronger acids and higher temperatures, to drive the electrophilic cyclization. wikipedia.org The reaction is believed to proceed via the formation of an iminium ion, which then undergoes cyclization. wikipedia.org

Another important cyclization is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines from N-acylated β-phenethylamines. organic-chemistry.org This intramolecular electrophilic aromatic substitution is typically promoted by dehydrating agents like phosphorus pentoxide or phosphoryl chloride. organic-chemistry.org For a substrate derived from this compound, the electron-deficient nature of the aromatic ring would again demand more forcing conditions to facilitate the ring closure.

The synthesis of tetrahydro-β-carbolines from tryptamine (B22526) derivatives and aldehydes is a well-established variant of the Pictet-Spengler reaction. rsc.org In a study using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoting solvent, various tryptamines were successfully cyclized with aldehydes to afford tetrahydro-β-carbolines in high yields. rsc.org The weak acidity and high ionizing power of HFIP facilitate both the imine formation and the subsequent cyclization. rsc.org This methodology could be applicable to precursors derived from this compound for the construction of analogous heterocyclic systems.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

| Tryptamine | Benzaldehyde | HFIP, reflux | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 95 | rsc.org |

| Tryptamine | 4-Nitrobenzaldehyde | HFIP, reflux | 1-(4-Nitrophenyl)-1,2,3,4-tetrahydro-β-carboline | 98 | rsc.org |

| Tryptamine | 2-Trifluoromethylacetophenone | HFIP, reflux | 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydro-β-carboline | 76 | rsc.org |

This table presents data for the Pictet-Spengler reaction of tryptamine, an analogue for β-arylethylamines, illustrating the feasibility of this cyclization under various conditions.

Coupling Reactions with Other Functional Molecules

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the amino group of this compound serves as a key functional group for such transformations. These reactions allow for the formation of new carbon-nitrogen and carbon-carbon bonds, providing a versatile platform for molecular diversification.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides or pseudohalides. wikipedia.orglibretexts.org this compound can act as the amine component in these reactions, allowing for its linkage to a wide array of aromatic and heteroaromatic systems. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. wikipedia.orgnumberanalytics.com The electron-withdrawing nature of the pentafluoroethyl group may influence the nucleophilicity of the benzylamine, potentially requiring careful optimization of the catalyst system and reaction conditions. Research on the Buchwald-Hartwig amination of anilines with electron-withdrawing groups has shown that while these reactions can be more challenging, they are often achievable with appropriate ligand and base selection. mdpi.com

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 4-Bromoacetophenone | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | N-(4-acetylphenyl)aniline | 50 | mdpi.com |

| 4-Bromoacetophenone | 4-Methoxyaniline | Pd2(dba)3 / Xantphos | Cs2CO3 | N-(4-acetylphenyl)-4-methoxyaniline | 77 | mdpi.com |

| 4-Bromoacetophenone | 4-(Trifluoromethyl)aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | N-(4-acetylphenyl)-4-(trifluoromethyl)aniline | 52 | mdpi.com |

This table showcases the Buchwald-Hartwig amination of various anilines with an aryl bromide, demonstrating the influence of electronic effects on the reaction outcome.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orglibretexts.org While this compound itself would not directly participate as a coupling partner, a halogenated derivative, such as 4-(pentafluoroethyl)benzyl bromide, could serve as the electrophile. This would allow for the introduction of various aryl and vinyl groups at the benzylic position.

The Sonogashira coupling provides a route to synthesize alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required to participate in this transformation, enabling the attachment of alkyne-containing moieties.

The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of an alkene with an aryl or vinyl halide. wikipedia.orglibretexts.org A benzyl halide derivative of this compound could be employed to introduce the pentafluoroethylbenzyl group onto an olefinic substrate. The reaction typically proceeds in the presence of a base and a palladium catalyst. wikipedia.org

| Aryl Halide | Coupling Partner | Catalyst | Base | Product | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex 7 | KOH | 4-Acetylbiphenyl | 94 | arkat-usa.org |

| 4-Chloroacetophenone | Phenylboronic acid | Pd(II) complex 7 | Cs2CO3 | 4-Acetylbiphenyl | 88 | arkat-usa.org |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | 4-(Trimethylsilylethynyl)toluene | - | scribd.com |

This table provides examples of Suzuki and Sonogashira coupling reactions, illustrating the general conditions and applicability of these methods for C-C bond formation with aryl halides.

Advanced Spectroscopic and Analytical Characterization of 4 Pentafluoroethyl Benzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-(Pentafluoroethyl)benzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

In the ¹H NMR spectrum, specific resonances are expected for the aromatic, benzylic (CH₂), and amine (NH₂) protons. The aromatic region would feature a distinct AA'BB' system, appearing as two doublets, which is characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing pentafluoroethyl group would be shifted downfield compared to those ortho to the aminomethyl group. The benzylic protons would appear as a singlet, though coupling to the amine protons might cause broadening. The amine protons themselves typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H, ortho to -CH₂NH₂) | ~7.35 | d (doublet) | ~8.0 |

| Aromatic (2H, ortho to -C₂F₅) | ~7.55 | d (doublet) | ~8.0 |

| Benzylic (-CH₂-) | ~3.90 | s (singlet) | N/A |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is expected to show six distinct signals. The carbons of the pentafluoroethyl group will exhibit characteristic coupling with fluorine atoms (J-coupling). Specifically, the CF₂ carbon will appear as a triplet due to coupling with the adjacent CF₃ group, and the CF₃ carbon will appear as a quartet due to coupling with the adjacent CF₂ group. The aromatic carbons will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| Benzylic (-CH₂-) | ~45 | Low |

| Aromatic (C-1, attached to -CH₂NH₂) | ~144 | Low |

| Aromatic (C-2, C-6) | ~129 | Low |

| Aromatic (C-3, C-5) | ~127 | ~5-10 |

| Aromatic (C-4, attached to -C₂F₅) | ~130 | ~30-40 |

| Fluoroalkyl (-CF₂-) | ~118 | ~250 (1JCF), ~35 (2JCCF) |

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. huji.ac.il For the pentafluoroethyl group (-CF₂CF₃), a simple and informative pattern is expected. The three fluorine atoms of the trifluoromethyl (-CF₃) group will appear as a triplet, split by the two adjacent difluoromethylene (-CF₂) fluorines. Conversely, the two fluorines of the -CF₂ group will appear as a quartet, split by the three adjacent -CF₃ fluorines. The wide chemical shift range of ¹⁹F NMR ensures these signals are well-resolved. huji.ac.ilazom.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (3JFF, Hz) |

|---|---|---|---|

| -CF₃ | ~ -84.0 | t (triplet) | ~ 3-5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation patterns of a compound. For this compound (C₉H₈F₅N), the molecular weight is 225.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 225 would be observed. The most characteristic fragmentation of benzylamines is the α-cleavage (cleavage of the bond between the benzylic carbon and the aromatic ring), which is less common, and the cleavage of the Cα-N bond. libretexts.org A major fragment would likely be from the loss of an amino group or the entire aminomethyl radical. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment in the mass spectra of benzyl (B1604629) derivatives, but the most prominent cleavage for primary amines is the loss of a hydrogen atom from the molecular ion, leading to an imminium cation. The fragmentation of protonated benzylamines often involves the loss of ammonia (B1221849). researchgate.netnih.gov

Table 4: Predicted Key Mass Fragments for this compound

| Predicted m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 225 | [M]⁺ | Molecular Ion |

| 206 | [M - F]⁺ | Loss of a fluorine atom |

| 106 | [M - C₂F₅]⁺ | Cleavage of the C-C bond between the ring and the fluoroalkyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (less likely to be the base peak) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by identifying its functional groups. nih.gov The spectrum of this compound would be dominated by absorptions corresponding to the N-H, C-H, C-N, C=C, and C-F bonds. researchgate.netnih.gov

Table 5: Predicted IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad (IR) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium (IR, Raman) |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium (IR, Raman) |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Strong (IR, Raman) |

| N-H Bend (amine) | 1550 - 1650 | Strong, broad (IR) |

| C-F Stretch (fluoroalkyl) | 1100 - 1350 | Very Strong (IR) |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography could be employed for unambiguous determination of its three-dimensional structure. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the fluorine atoms. nih.gov Based on analogous structures, the pentafluoroethyl group would likely adopt a staggered conformation relative to the benzene ring. The crystal packing would be influenced by N-H···N or N-H···F hydrogen bonds, organizing the molecules into a specific lattice. nih.govresearchgate.net

Table 6: Predicted Key Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C(aromatic)-C(aromatic) Bond Length | ~1.39 Å |

| C(aromatic)-C(alkyl) Bond Length | ~1.51 Å |

| C-N Bond Length | ~1.47 Å |

| C-F Bond Lengths | ~1.35 Å |

Theoretical and Computational Investigations of 4 Pentafluoroethyl Benzylamine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. rsc.org It offers a balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of 4-(Pentafluoroethyl)benzylamine. researchgate.netnih.gov DFT calculations can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. epstem.net

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is determined by the rotational freedom around the C-C and C-N single bonds of the benzylamine (B48309) moiety and the C-C bonds within the pentafluoroethyl group. The introduction of the bulky and electron-rich pentafluoroethyl group is expected to significantly influence the conformational preferences compared to unsubstituted benzylamine. nih.govsoton.ac.uk

Computational studies on similar molecules, such as fluorinated alkanes and substituted benzylamines, reveal that low potential energy barriers often allow for the existence of multiple stable conformers that can easily interconvert. nih.govresearchgate.net For this compound, key dihedral angles to consider are the Cα-C1-C2-C3 torsion angle of the benzyl (B1604629) group and the N-Cα-C1-C2 torsion angle, which define the orientation of the amino group relative to the aromatic ring. In benzylamine itself, both gauche and anti-conformations of the amino group have been observed. researchgate.net

Energy minimization calculations using DFT would be essential to identify the most stable conformers of this compound. These calculations systematically explore the potential energy surface of the molecule to locate the geometries with the lowest energy. It is anticipated that steric hindrance between the pentafluoroethyl group and the aminomethyl group, as well as electrostatic interactions, will be the primary determinants of the preferred conformations.

A hypothetical conformational analysis would likely reveal a preference for a staggered arrangement of the pentafluoroethyl group's fluorine atoms relative to the benzene (B151609) ring to minimize steric repulsion. The orientation of the aminomethyl group would be a balance between minimizing steric clashes and maximizing potential intramolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-Cα-C1-C6) | Dihedral Angle (Cβ-Cα-C1-C2) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | ~60° | 0.00 (most stable) |

| Gauche 2 | ~60° | ~180° | 0.5 - 1.5 |

| Anti | ~180° | ~60° | 1.0 - 2.5 |

| Eclipsed | ~0° | - | > 5.0 (unstable) |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Electronic Structure Analysis (e.g., Frontier Orbitals, Charge Distribution)

The electronic structure of this compound is significantly influenced by the strong electron-withdrawing nature of the pentafluoroethyl group. This effect is transmitted through the benzene ring, impacting the electron density of the entire molecule, including the aminomethyl group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the aminomethyl group and the benzene ring, characteristic of the electron-donating nature of the amino group. Conversely, the LUMO is likely to be centered on the benzene ring and the electron-withdrawing pentafluoroethyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability.

Charge Distribution: The introduction of the C2F5 group will lead to a significant redistribution of electron density. The fluorine atoms will be highly electronegative, drawing electron density away from the ethyl carbon atoms and, through inductive and resonance effects, from the benzene ring. This will result in a more electrophilic aromatic ring compared to unsubstituted benzylamine. A molecular electrostatic potential (MEP) map, which can be calculated using DFT, would visually represent this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net The nitrogen atom of the amino group would be an electron-rich site, while the hydrogen atoms of the amino group and the region around the pentafluoroethyl group would be electron-deficient.

Table 2: Calculated Electronic Properties of a Related Fluorinated Benzylamine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: Data is for a representative fluorinated benzylamine and serves as an example. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are invaluable for studying reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. researchgate.net For this compound, several types of reactions could be investigated computationally. For example, the N-alkylation of the amino group is a fundamental reaction in organic synthesis. wikipedia.org Computational analysis could elucidate the transition state structure for such a reaction, providing insights into the reaction's feasibility and kinetics.

Furthermore, reactions involving the aromatic ring, such as electrophilic aromatic substitution, would be significantly influenced by the pentafluoroethyl group. The electron-withdrawing nature of this group would deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta-position. DFT calculations can model the potential energy surface for such reactions, identifying the intermediates and transition states and confirming the directing effects of the substituent. For instance, a study on Pd-catalyzed C-H functionalization of benzylamines has utilized computational methods to understand the reaction mechanism. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its conformational flexibility and how it interacts with its environment.

By simulating the molecule's trajectory, one can observe the transitions between different stable conformations identified through DFT. This provides a more realistic picture of the molecule's behavior at a given temperature. MD simulations can also be used to study the interactions of this compound with solvent molecules or other solutes, which is crucial for understanding its properties in solution. For instance, simulations could model how the fluorinated tail interacts with hydrophobic or hydrophilic environments.

Studies on Noncovalent Interactions Involving Fluorinated Benzylamines

Noncovalent interactions play a critical role in determining the structure and function of molecules. nih.gov The presence of both a hydrogen-bond-donating amino group and a highly fluorinated, electron-rich region in this compound makes it a fascinating subject for studying such interactions.

Hydrogen Bonding Analysis

The primary amine group (-NH2) in this compound can act as a hydrogen bond donor. nih.gov In the presence of a suitable acceptor, such as a water molecule or a Lewis base, the N-H bonds can form hydrogen bonds. The strength of these hydrogen bonds can be influenced by the electronic effects of the pentafluoroethyl group. The electron-withdrawing nature of this group could potentially increase the acidity of the N-H protons, leading to stronger hydrogen bonds. nih.gov

Computational methods can be used to analyze the geometry and energetics of these hydrogen bonds. escholarship.orgmdpi.com Parameters such as the H···A (acceptor) distance and the D-H···A (donor-hydrogen-acceptor) angle can be calculated to characterize the strength and nature of the interaction. Studies on similar systems, like fluorinated anilinoquinazolines, have successfully used a combination of NMR spectroscopy and DFT calculations to characterize weak N-H···F hydrogen bonds. escholarship.org While an intramolecular N-H···F bond is unlikely in this compound due to the distance, intermolecular hydrogen bonding is a key feature of its chemistry.

Aromatic-Aromatic Interactions (π-π Stacking, Edge-to-Face)

The presence of the phenyl ring in this compound facilitates various aromatic-aromatic interactions, primarily π-π stacking and edge-to-face interactions. These interactions are fundamental in the self-assembly of aromatic molecules and their recognition by biological receptors.

π-π Stacking:

In π-π stacking, the electron-rich π-systems of two aromatic rings interact. The geometry of this interaction can vary, including parallel-displaced, T-shaped, and sandwich configurations. In the context of fluorinated aromatic compounds, the introduction of electron-withdrawing fluorine atoms significantly modulates the electrostatic potential of the aromatic ring. This can influence the preferred stacking arrangement. For instance, in co-crystals of polyfluorinated arylamines, π-stacking in pairs of the arylamine molecules is a recurring motif, with geometries that can be parallel displaced, rotated, or slipped. rsc.org Computational studies on related systems, such as those involving bromo- and iodo-pentafluorobenzene, have identified π-hole⋯π bonds as a significant interaction. rsc.orgresearchgate.net

The pentafluoroethyl group in this compound is strongly electron-withdrawing, which would create a significant quadrupole moment on the phenyl ring. This would favor interactions with electron-rich aromatic systems or other polar groups. The balance between the electrostatic and dispersion components of the interaction energy dictates the final geometry and strength of the π-π stacking.

Edge-to-Face Interactions:

Edge-to-face interactions occur when the electropositive edge (C-H bonds) of one aromatic ring interacts with the electronegative face (π-cloud) of another. Fluorination of the aromatic ring can have a pronounced effect on these interactions. Studies on fluorinated benzene dimers have shown that increasing fluorination generally leads to a decrease in the binding energy of edge-to-face complexes. acs.org However, the positioning of the fluorine substituents is critical; substitutions closer to the interacting hydrogen atoms of the edge benzene can lead to stabilizing electrostatic interactions between the partially negative fluorine atoms and the partially positive hydrogen atoms. acs.org

In the case of this compound, the non-fluorinated phenyl ring would present a typical electron-rich face for interaction with the electropositive edge of another aromatic ring. Conversely, the C-H bonds at the ortho and meta positions of the this compound ring could act as the "edge" in an interaction with another aromatic system.

Table 1: Calculated Interaction Energies for Model Aromatic-Aromatic Dimers

| Interacting System | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Benzene Dimer | π-π Stacking (Parallel Displaced) | -2.4 to -2.8 |

| Benzene Dimer | Edge-to-Face | -2.1 to -2.7 |

| Fluorinated Benzene Dimer | Edge-to-Face | -1.5 to -2.5 acs.org |

| Arene/Perfluoroarene Dimer | π-π Stacking | -5.0 to -7.0 rsc.org |

Note: The data in this table is illustrative and based on computational studies of model systems. The exact interaction energies for this compound would require specific calculations.

Fluorine-Mediated Interactions

The highly electronegative fluorine atoms of the pentafluoroethyl group are key players in a range of non-covalent interactions that can significantly influence the conformation and crystal packing of this compound. These interactions are often subtle but collectively can have a substantial energetic contribution.

C-H···F Interactions:

C-F···π Interactions:

The interaction between a polarized C-F bond and an aromatic π-system is another important fluorine-mediated interaction. The electron-rich π-cloud of the phenyl ring in a neighboring molecule can interact favorably with the electrophilic region of a carbon atom attached to fluorine.

Halogen Bonding:

While fluorine is the most electronegative element, under certain circumstances, it can participate in halogen bonding, where the fluorine atom acts as a halogen bond donor. However, electrostatic potential surface (ESP) analysis in some fluorinated systems has shown no evidence of σ-hole formation on the fluorine atoms, which would be a prerequisite for them to act as halogen bond donors. rsc.org More commonly, the electronegative fluorine atoms act as halogen bond acceptors.

Other Fluorine Contacts:

The role of fluorine in crystal engineering is multifaceted. The augmentation of fluorine content in a molecule has been shown to correlate with an increase in fluorine-centered intermolecular interactions. rsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts, revealing the percentage of the molecular surface involved in different types of interactions.

Table 2: Summary of Potential Fluorine-Mediated Interactions in this compound

| Interaction Type | Description | Potential Significance |

| C-H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | Can be numerous and contribute significantly to crystal packing stability. nih.gov |

| C-F···π | Interaction between a polarized C-F bond and an aromatic π-system. | Influences the relative orientation of molecules in the solid state. |

| C-F···F-C | Interactions between polarized C-F groups. | Can contribute to the overall supramolecular assembly. nih.gov |

Note: The significance of these interactions is based on computational and experimental studies of analogous fluorinated organic compounds.

Applications of 4 Pentafluoroethyl Benzylamine in Organic Synthesis

Role as a Versatile Synthetic Intermediate

4-(Pentafluoroethyl)benzylamine serves as a versatile synthetic intermediate due to the reactivity of its primary amine group. This amine functionality allows for a wide range of chemical transformations, enabling the construction of more complex molecules. It can readily undergo reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. wikipedia.org

The benzylamine (B48309) moiety itself is a common precursor in organic chemistry. wikipedia.org The presence of the pentafluoroethyl group on the phenyl ring enhances the utility of this building block, offering a means to introduce fluorine into target molecules. Fluorine-containing compounds often exhibit altered biological activity and improved metabolic stability compared to their non-fluorinated analogs.

Precursor for the Synthesis of Novel Fluorine-Containing Compounds

The primary application of this compound is as a precursor for the synthesis of novel fluorine-containing compounds. The introduction of the pentafluoroethyl group can significantly influence the physicochemical and biological properties of a molecule. Researchers utilize this building block to synthesize a variety of derivatives with potential applications in medicinal chemistry and materials science.

For instance, it can be used to prepare amides, sulfonamides, and other derivatives that are then evaluated for their biological activity. The synthesis of such compounds often involves standard amide bond formation or sulfonylation reactions, where the amine group of this compound reacts with a suitable carboxylic acid or sulfonyl chloride.

Utility in the Preparation of Chiral Amine Derivatives

Chiral amines are crucial components in many pharmaceuticals and are valuable as catalysts and resolving agents in asymmetric synthesis. nih.govgoogle.com this compound can be employed as a starting material for the preparation of chiral amine derivatives.

One common strategy involves the reaction of the amine with a chiral auxiliary to form diastereomers that can be separated, followed by the removal of the auxiliary to yield the enantiomerically enriched amine. Another approach is through asymmetric reduction of an imine derived from this compound. Furthermore, biocatalytic methods, such as enzyme-catalyzed N-H insertion reactions, have been developed for the enantioselective synthesis of chiral amines. nih.gov

Below is a table summarizing a biocatalytic approach for the synthesis of a chiral amine, demonstrating the yields and enantiomeric excess achieved with different catalysts.

| Catalyst | Product | Yield (%) | Enantiomeric Excess (%) |

| Mb(H64V,V68A,H93Y) | 5b | Good Activity | 20 |

| Mb(L29M,H64V,V68A,H93Y) | 17a-m | 49-99 | Not Specified |

| Mb(F43V,H64A,V68F) | 17a-m | 49-99 | Not Specified |

| Data sourced from a study on myoglobin-catalyzed N-H insertion reactions. nih.gov |

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of large numbers of diverse compounds, known as libraries. nih.govniscpr.res.inuzh.ch this compound can serve as a key building block or scaffold in the generation of such libraries.

Its amine functionality provides a convenient attachment point for a variety of other building blocks. In a combinatorial synthesis, this compound can be reacted with a diverse set of reagents, such as carboxylic acids, sulfonyl chlorides, or aldehydes, in a parallel or split-and-pool fashion to generate a library of compounds. cuny.edu This library can then be screened for biological activity to identify lead compounds for further development. nih.gov The inclusion of the pentafluoroethylbenzyl motif within the library introduces fluorine-related properties that can be advantageous for identifying novel drug candidates.

Biological and Medicinal Chemistry Relevance of 4 Pentafluoroethyl Benzylamine Derivatives

Influence of Pentafluoroethyl Moiety on Biological Activity and Pharmacokinetics

The strategic introduction of a pentafluoroethyl group onto a benzylamine (B48309) framework can profoundly alter its physicochemical properties, which in turn modulates its interaction with biological systems.

Modulation of Lipophilicity and Membrane Permeation

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govnih.gov The partition coefficient (log P) is the standard metric for lipophilicity, representing the equilibrium ratio of a compound's concentration in a lipidic phase (like octanol) versus an aqueous phase. researchgate.net The pentafluoroethyl group is known to be highly lipophilic.

Introducing the C2F5 moiety to a molecule generally increases its lipophilicity. This enhancement can improve a drug's ability to permeate through biological membranes, a crucial step for reaching its intracellular target. nih.govsemanticscholar.org For instance, the potent antimicrobial properties of some fluorinated compounds are attributed to the extra lipophilicity created by the fluorine atoms, which may facilitate passage through the cell walls of bacteria and fungi. nih.gov

Table 1: Physicochemical Properties of Fluorinated Moieties

| Moiety | Hansch Lipophilicity Parameter (π) | Key Characteristics |

|---|---|---|

| Trifluoromethyl (CF3) | 0.88 | Lipophilic, electron-withdrawing |

| Pentafluoroethyl (C2F5) | 1.41 | More lipophilic than CF3, sterically larger |

This table presents comparative data on common fluorinated groups used in medicinal chemistry to illustrate the relative lipophilicity of the pentafluoroethyl moiety.

Impact on Metabolic Stability and Bioavailability

Metabolic stability is a crucial factor in drug design, as rapid metabolism can lead to high clearance and low oral bioavailability. youtube.comresearchgate.net One of the primary reasons for incorporating fluorine into drug candidates is to block metabolically labile sites. nih.govpressbooks.pub The carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450). nih.gov

By replacing a metabolically vulnerable hydrogen atom with a fluorine or a fluoroalkyl group like pentafluoroethyl, chemists can prevent or slow down oxidative metabolism at that position. youtube.comnih.gov This "metabolic blocking" strategy often leads to a longer half-life and improved bioavailability, allowing the drug to remain at a therapeutic concentration in the body for a longer period. researchgate.netresearchgate.net For example, studies comparing pentafluorosulfanyl (SF5)-bearing compounds to their trifluoromethyl (CF3) counterparts found that the SF5 derivatives were less metabolized in human microsomes, resulting in longer half-lives. nih.gov Given the similar electronic properties and stability, the C2F5 group is explored for similar benefits in enhancing metabolic stability.

Effects on Protein-Ligand Binding Affinity and Selectivity

The introduction of a pentafluoroethyl group can significantly alter how a molecule interacts with its target protein. The C2F5 moiety is not just a passive, space-filling group; its unique electronic properties can influence binding affinity and selectivity. nih.gov The high electronegativity of the fluorine atoms creates a strong dipole moment and can alter the acidity or basicity of nearby functional groups, which may lead to new or enhanced hydrogen bonding or other non-covalent interactions within the protein's binding pocket. nih.gov

Furthermore, the specific conformation and size of the pentafluoroethyl group can be critical for achieving a precise fit with the target receptor. rsc.org Judicious ligand design that incorporates such groups can lead to more potent and selective inhibitors. nih.govrsc.org The SF5 group, a bioisostere of the C2F5 group, has been successfully used to replace other functionalities to improve protein binding and biological activity in various drug discovery programs. nih.gov

Exploration in Therapeutic Agent Development

The favorable physicochemical and metabolic properties imparted by the pentafluoroethyl group have made 4-(Pentafluoroethyl)benzylamine derivatives and related structures attractive candidates for development in several therapeutic areas.

Anticancer Research

Fluorinated compounds are prevalent in oncology, and structures containing moieties similar to the pentafluoroethylbenzyl group are actively investigated. Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated chemicals, have been the subject of extensive research regarding their association with various cancers. cancer.govcancer.gov Studies have suggested links between exposure to certain PFAS, like PFOA and PFOS, and an increased risk of kidney and testicular cancer. cancer.orgnih.gov

In the context of drug development, the thiazole system has been a valuable building block for creating anticancer agents. nih.gov Novel series of 2-arylalkylamino-4-amino-5-aroylthiazole derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov These efforts often involve modifying the arylalkylamino portion of the molecule, where a 4-(pentafluoroethyl)benzyl moiety could be incorporated to optimize activity. Similarly, benzothiazole aniline (BTA) derivatives are known to exhibit antitumor activity, and modifications to the aminophenyl ring are a key strategy for enhancing potency against various cancer cell lines. nih.gov

Table 2: Antiproliferative Activity of Selected Fluorinated Pyrroloquinolinone Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 12 | Human Leukemic (CCRF-CEM) | 0.0006 | Tubulin Assembly Inhibition, G2/M Arrest, Apoptosis Induction |

| Compound 13 | Human Leukemic (CCRF-CEM) | 0.0008 | Tubulin Assembly Inhibition |

| Compound 15 | Human Leukemic (CCRF-CEM) | 0.0004 | Tubulin Assembly Inhibition |

This table shows data for fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives, demonstrating the potent anticancer activity that can be achieved with fluorinated scaffolds. nih.gov GI50 is the concentration required to inhibit cell growth by 50%.

Antimycobacterial and Antimicrobial Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. benthamscience.commdpi.com Fluorine plays a crucial role in many existing and developmental anti-TB agents. benthamscience.comnih.gov Several promising drug candidates, including imidazo[1,2-a]pyridine-3-carboxamides (IAPs) and imidazo[2,1-b]thaizole-5-carboxamides (ITAs), feature trifluoromethyl (CF3) or trifluoromethoxy (OCF3) substituents. nih.gov The pentafluoroethyl group, as a more lipophilic analogue, represents a logical next step in the structural modification of these scaffolds to potentially improve potency and pharmacokinetic properties.

Beyond mycobacteria, fluorinated benzylamine derivatives are explored for broader antimicrobial applications. nih.govmdpi.com Studies on fluorinated chalcone derivatives have shown that compounds bearing trifluoromethyl and trifluoromethoxy groups possess significant antibacterial and antifungal properties. nih.gov The enhanced lipophilicity from these groups is thought to contribute to their antimicrobial efficacy. nih.gov Similarly, newly synthesized carbazole derivatives containing a fluorinated benzylamino butoxy chain demonstrated effective inhibition of Gram-positive bacteria, particularly Staphylococcus aureus strains. nih.gov

Table 3: Antimicrobial Activity of Selected Fluorinated Carbazole Derivatives against S. aureus

| Compound | MIC (µg/mL) | Growth Inhibition at 16 µg/mL |

|---|---|---|

| Derivative 2 | 32 | >60% |

| Derivative 3 | 32 | Not specified |

| Derivative 4 | 32 | >60% |

| Derivative 5 | 32 | Not specified |

| Derivative 7 | 32 | Not specified |

| Derivative 8 | 32 | >60% |

This table summarizes the minimum inhibitory concentration (MIC) and growth inhibition data for novel fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, highlighting their potential as antibacterial agents. nih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidases)

There is no specific, publicly available research detailing the inhibitory effects of this compound derivatives on monoamine oxidases (MAOs) or other enzymes. While benzylamine itself is a known substrate for MAO-B, and various derivatives have been explored as MAO inhibitors, studies on analogues containing a pentafluoroethyl group at the 4-position of the benzyl (B1604629) ring have not been found. tandfonline.comnih.gov Consequently, no data tables of inhibitory concentrations (IC50) or kinetic parameters can be provided. The influence of the electron-withdrawing pentafluoroethyl group on the interaction with the active site of MAOs remains a subject for future investigation.

Role in Nitric Oxide Donor Design

The incorporation of a this compound moiety into nitric oxide (NO) donor molecules has not been described in the available scientific literature. The design of NO donors often involves coupling NO-releasing functional groups (like S-nitrosothiols, diazeniumdiolates, or furoxans) to a carrier molecule. researchgate.netnih.gov While a wide variety of scaffolds are used for this purpose to modulate the release properties and target specificity, there is no evidence to suggest that this compound has been utilized or studied in this context.

Scaffold Design for Bioactive Molecules

Development of Novel Molecular Scaffolds

The use of this compound as a foundational scaffold for the development of novel bioactive molecules is not documented in the accessible scientific literature. The development of new molecular scaffolds is a cornerstone of medicinal chemistry, aiming to explore novel chemical spaces and identify structures with desirable biological activities. nih.govmdpi.com However, the exploration of scaffolds based on this compound appears to be a nascent or yet-to-be-explored area of research.

Structure-Activity Relationship (SAR) Studies of Derivatives

Consistent with the lack of data on its use as a molecular scaffold, there are no published structure-activity relationship (SAR) studies for derivatives of this compound. SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure and evaluating the impact on its efficacy and selectivity. nih.govresearchgate.net The absence of such studies indicates that the therapeutic potential of this class of compounds is currently undetermined.

Potential Applications in Materials Science

Incorporation into Fluorinated Polymers and Functional Materials

There is no available research data or publications demonstrating the use of 4-(Pentafluoroethyl)benzylamine as a monomer or co-monomer in the synthesis of fluorinated polymers. While the amine functionality could theoretically participate in polymerization reactions, such as polycondensation, and the pentafluoroethyl group could enhance the properties of the resulting polymer, no studies have been published to confirm this.

Role in the Design of Advanced Composite Materials

No literature was found that describes the use of this compound as a component in advanced composite materials. Its potential role as a matrix resin, a curing agent, or a surface modifier for reinforcements is not documented.

Contribution to Novel Coatings and Adhesives

Similarly, there is a lack of information regarding the application of this compound in the formulation of coatings and adhesives. The properties that might be inferred from its structure, such as hydrophobicity and chemical resistance from the fluorinated group, have not been experimentally verified or reported in the context of coating or adhesive performance.

Environmental and Safety Considerations in Research and Development

Assessment of Environmental Impact of Synthesis and Use

Persistence and Biodegradation: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering the pentafluoroethyl group highly resistant to natural degradation processes. nih.gov Compounds containing perfluoroalkyl chains are known for their extreme persistence in the environment. nih.govgsienv.com While the benzylamine (B48309) portion of the molecule might be susceptible to microbial degradation, the presence of the highly fluorinated ethyl group is expected to significantly hinder this process. nih.gov Biological degradation of halogenated aromatics can occur, but it is often a slow process requiring specific microbial strains and conditions. nih.govnih.gov The degradation of precursor compounds, like 4-(Pentafluoroethyl)benzylamine, could potentially lead to the formation of highly persistent perfluorinated carboxylic acids (PFCAs) which are mobile in water and can accumulate in the environment. gsienv.com

Bioaccumulation and Ecotoxicity: Fluorinated compounds have the potential to bioaccumulate, concentrating in organisms and moving up the food chain. kaibangchem.com The dual hydrophobic nature of the fluorinated tail and the more hydrophilic amine head influences how the compound partitions in the environment, affecting its retention in soil and potential uptake by organisms. nih.govitrcweb.org Shorter-chain PFAS have shown significant accumulation in vegetation, suggesting a potential pathway for entry into the food web. nih.gov While the exact toxicity of this compound is uncharacterized, related fluorinated amines and benzylamines are known to be hazardous. kaibangchem.comnih.gov For instance, N-benzyl-N,N-dimethylamine is considered acutely hazardous by all routes of exposure. nih.gov Therefore, any release of this compound into the environment should be strictly avoided due to its likely persistence and potential for toxic effects on ecosystems. afgsci.comsigmaaldrich.com

Impact on Environmental Quality: The release of persistent organofluorine compounds can lead to long-term contamination of soil, groundwater, and surface water. nih.gov Due to their stability, these compounds can travel long distances from their source. nih.govnih.gov The synthesis process itself may generate halogenated byproducts and waste streams that require careful management to prevent environmental release. google.com

Table 1: Inferred Environmental Profile of this compound

| Parameter | Inferred Assessment | Rationale / Supporting Evidence |

|---|---|---|

| Persistence | High | The C-F bonds in the pentafluoroethyl group are exceptionally strong and resistant to degradation. nih.gov |

| Biodegradation | Very Slow / Unlikely | The perfluoroalkyl group inhibits microbial degradation. nih.gov May form more persistent PFCA metabolites. gsienv.com |

| Bioaccumulation Potential | Moderate to High | Fluorinated compounds can bioaccumulate; influenced by chain length and functional groups. kaibangchem.comnih.gov |

| Soil Mobility | Variable | Dependent on soil properties (organic carbon, pH) and the compound's dual hydrophobic/hydrophilic nature. nih.govitrcweb.org |

| Ecotoxicity | Presumed Hazardous | Based on the toxicity of related benzylamines and the general concern for PFAS compounds. kaibangchem.comnih.gov |

Considerations for Safe Handling and Storage

Given the chemical nature of this compound, combining the reactivity of an amine with the hazards of a fluorinated compound, strict safety protocols are mandatory in a research and development setting.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

Eye Protection: Chemical safety goggles providing a tight seal are essential. numberanalytics.com

Hand Protection: Chemical-resistant gloves, such as nitrile or Viton®, should be worn. numberanalytics.comnumberanalytics.com It is crucial to use proper glove removal technique to avoid skin contact. afgsci.com

Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact. numberanalytics.com

Respiratory Protection: All handling of the compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors or aerosols. numberanalytics.comfishersci.com

Handling Procedures:

Avoid all direct contact with the substance. afgsci.com

Prevent the formation of dusts or aerosols.

Use handling tools like tongs or spatulas to minimize direct contact. numberanalytics.com

Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation. fishersci.com

Keep the compound away from heat, sparks, and open flames, as well as incompatible materials such as strong oxidizing agents, acids, and acid chlorides. fishersci.comfishersci.fr

Wash hands thoroughly after handling the material. sigmaaldrich.com

Storage: Proper storage is critical to maintain the compound's integrity and prevent accidents.

Store in a tightly closed, properly labeled container. numberanalytics.comfishersci.fr

Keep in a cool, dry, and well-ventilated place. numberanalytics.comfishersci.fr

Store away from incompatible materials. A suggested storage pattern would be with other organic amines, but separate from acids and oxidizers. flinnsci.com

Do not store chemicals on the floor or in fume hoods. sfu.ca

Heavy bottles should be stored on lower shelves. sfu.ca

Table 2: Safe Handling and Storage Quick Reference

| Area | Requirement | Examples & Justification |

|---|---|---|

| PPE | Full coverage | Goggles, nitrile gloves, lab coat. numberanalytics.comnumberanalytics.com Essential due to corrosive nature of amines and toxicity of organofluorines. |

| Handling | Engineering Controls | Use in a chemical fume hood to prevent inhalation. fishersci.com |

| Procedural Controls | Avoid contact, keep away from ignition sources, wash hands after use. afgsci.comsigmaaldrich.comfishersci.com | |

| Storage | Segregation & Conditions | Store in a cool, dry, well-ventilated area away from acids and oxidizers. numberanalytics.comfishersci.frflinnsci.com |

| Containers | Use tightly sealed, clearly labeled, compatible containers. numberanalytics.comfishersci.fr | |

| Emergencies | Accessibility | Eyewash station and safety shower must be nearby. fishersci.com |

Waste Management and Disposal Protocols

The disposal of this compound and associated materials must be handled with extreme care, following regulations for hazardous chemical waste, with special attention to its halogenated nature.

Waste Categorization: All materials contaminated with this compound, including surplus chemicals, reaction mixtures, contaminated labware, and PPE, must be treated as hazardous waste. iloencyclopaedia.org Due to the pentafluoroethyl group, this waste falls into the category of halogenated organic waste and PFAS-containing waste. epa.gov

Disposal Methods: Standard disposal methods for non-hazardous waste are inappropriate. The recommended disposal options for PFAS-containing materials, as guided by the U.S. Environmental Protection Agency (EPA), are designed to ensure complete destruction or permanent containment. plasticsengineering.orgmontrose-env.comepa.gov

High-Temperature Incineration: This is a preferred method for the destruction of halogenated organic compounds. epa.gov Incineration must be carried out in a licensed hazardous waste facility at temperatures exceeding 1,100°C with sufficient residence time to ensure the complete breakdown of the C-F bonds and prevent the formation of toxic byproducts. plasticsengineering.orgmontrose-env.com Incomplete combustion can lead to the release of smaller, equally persistent organofluorine compounds.

Hazardous Waste Landfills: Disposal in a Subtitle C hazardous waste landfill is an option for containment. plasticsengineering.orgnih.gov These landfills have stringent engineering controls, including liners and leachate collection and treatment systems, to minimize the risk of environmental release. plasticsengineering.orgnih.gov

Underground Injection: Deep-well injection into Class I hazardous waste wells is another potential disposal route that isolates the liquid waste deep underground, away from drinking water sources. plasticsengineering.orgepa.gov

In-Lab Waste Handling:

Waste should be collected in designated, compatible, and clearly labeled hazardous waste containers. iloencyclopaedia.org

Different waste streams should not be mixed. iloencyclopaedia.org

Containers must be kept closed except when adding waste. missouristate.edu

For liquid waste containing the basic benzylamine, neutralization may be considered as a pre-treatment step if permitted by local regulations and conducted safely. Neutralization of corrosive waste can sometimes render it non-hazardous by that specific characteristic, but the persistence of the organofluorine component means the waste likely remains hazardous. missouristate.eduprinceton.edu Any neutralization should be performed by trained personnel, wearing appropriate PPE, and with knowledge of the reaction to avoid violent exothermic events. missouristate.edu

Table 3: Recommended Disposal Pathways for this compound Waste

| Disposal Method | Description | Suitability & Considerations |

|---|---|---|

| High-Temperature Incineration | Thermal destruction in a permitted hazardous waste combustor. | High. Considered an effective destruction technology for PFAS. Requires >1,100°C to ensure complete mineralization. plasticsengineering.orgmontrose-env.com |

| Hazardous Waste Landfill | Permanent containment in an engineered Subtitle C landfill. | Moderate. A viable containment strategy, but does not destroy the compound. Risk of leachate requires long-term management. plasticsengineering.orgnih.gov |

| Underground Injection | Injection into deep, isolated geological formations via Class I wells. | Moderate. Effective for liquid waste streams, but availability is geographically limited. plasticsengineering.orgepa.gov |

| Sewer Disposal | Discharge to sanitary sewer. | Unacceptable. This compound is persistent, potentially toxic to aquatic life, and not treatable by standard wastewater plants. sigmaaldrich.com |

Future Research Trajectories and Interdisciplinary Opportunities

Emerging Synthetic Methodologies

The efficient and selective synthesis of 4-(pentafluoroethyl)benzylamine is a critical first step for its widespread study and application. While traditional methods for introducing perfluoroalkyl groups exist, emerging methodologies offer pathways to more sustainable and versatile synthetic routes.

Future research will likely focus on late-stage functionalization, where the pentafluoroethyl group is introduced into a pre-existing benzylamine (B48309) scaffold. This approach is highly desirable in medicinal chemistry for the rapid generation of analog libraries. Rhodium-catalyzed C-H activation and coupling reactions have shown promise for the synthesis of fluorinated heterocycles and branched amines. acs.orgnih.govacs.orgnih.gov The application of similar rhodium(III)-catalyzed cross-coupling reactions, perhaps between a protected 4-halobenzylamine and a pentafluoroethyl source, could provide a direct and atom-economical route to the target molecule. acs.org

Furthermore, the development of novel nucleophilic and electrophilic pentafluoroethylating reagents is a continuing area of interest. These reagents, when coupled with transition-metal catalysis, could enable the direct pentafluoroethylation of arenes under mild conditions. Research into photoredox catalysis may also unveil new pathways for the formation of the C-C bond between the aromatic ring and the pentafluoroethyl group.

Advanced Characterization Techniques in Operando Studies

Understanding the reaction mechanisms and kinetics of the synthesis of this compound is crucial for process optimization. Advanced in situ and operando spectroscopic techniques are poised to provide unprecedented insights into these transformations as they occur in real-time.

Operando Raman spectroscopy is a powerful tool for monitoring chemical reactions, providing information on the vibrational modes of molecules and thus their structure and bonding. acs.orgresearchgate.netrsc.orgresearchgate.net In the context of synthesizing this compound, operando Raman could be employed to track the consumption of starting materials and the formation of intermediates and the final product. This would be particularly valuable for optimizing reaction conditions such as temperature, pressure, and catalyst loading in real-time.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, offers a highly specific window into the electronic environment of the fluorine atoms. nih.govresearchgate.netyoutube.comnih.govchemrxiv.org The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorinated species that may be present in the reaction mixture. nih.govwikipedia.orgaiinmr.com Real-time monitoring of the ¹⁹F NMR spectrum during a reaction could provide detailed mechanistic information, including the observation of transient intermediates containing the pentafluoroethyl group. nih.govyoutube.com The high sensitivity of the ¹⁹F nucleus also allows for the detection of even minor byproducts, aiding in the development of cleaner and more efficient synthetic protocols. nih.gov

Refined Computational Models for Predictive Design

Computational chemistry offers a powerful and increasingly accurate means to predict the properties and reactivity of molecules like this compound, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. rsc.org Such calculations can provide insights into the effects of the pentafluoroethyl group on the aromatic ring's electron density and the basicity of the amine group. acs.org DFT can also be used to model reaction pathways for its synthesis, helping to identify the most energetically favorable routes and predict the structures of transition states and intermediates. acs.orgyoutube.com

Predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in the early stages of drug discovery. elsevierpure.comnih.govgithub.comresearchgate.net Computational tools can be used to estimate key parameters for this compound, such as its lipophilicity (logP), solubility, and potential for metabolism by cytochrome P450 enzymes. elsevierpure.comnih.gov These predictions can help to assess its drug-likeness and guide the design of derivatives with improved pharmacokinetic profiles. For instance, computational approaches have been used to predict the anticonvulsant activity of substituted benzylamines based on topological descriptors, a strategy that could be extended to fluorinated analogs. nih.gov

Novel Biological Targets and Therapeutic Applications

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of drug candidates. researchgate.netnih.gov The pentafluoroethyl group, in particular, is of interest due to its high lipophilicity and electronic properties.

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest several avenues for investigation. Benzylamine derivatives have been explored for a range of therapeutic applications. Therefore, a key future research trajectory will be the biological screening of this compound and its derivatives against a variety of biological targets. nih.govderpharmachemica.commdpi.comnih.gov

Given the prevalence of fluorinated compounds as enzyme inhibitors , one area of focus could be the investigation of this compound as an inhibitor of enzymes where the parent benzylamine shows activity. nih.govresearchgate.net The strong electron-withdrawing nature of the pentafluoroethyl group could influence binding affinities and inhibitory constants. High-throughput screening campaigns against diverse enzyme classes, such as kinases, proteases, and metabolic enzymes, could uncover novel biological activities. mdpi.com

Integration into Supramolecular Chemistry and Nanotechnology

The unique properties of fluorinated compounds, including their hydrophobicity and tendency to form specific non-covalent interactions, make them attractive building blocks for supramolecular chemistry and nanotechnology.

The self-assembly of amphiphilic molecules containing fluorinated segments can lead to the formation of a variety of nanostructures, such as micelles, vesicles, and fibers. nih.govnih.govresearchgate.net this compound could be derivatized to create amphiphilic molecules that self-assemble in solution. The resulting nanostructures could have applications in drug delivery, where the fluorinated core could encapsulate hydrophobic drugs. researchgate.net

In the realm of nanotechnology , the pentafluoroethyl group could serve as a versatile handle for the functionalization of materials. For example, polymers end-capped with pentafluorophenyl groups have been shown to undergo efficient post-polymerization modification. nih.govutwente.nlresearchgate.netrsc.org A similar strategy could be employed with polymers bearing a this compound moiety, allowing for the attachment of various functional groups through reactions with the amine. This could lead to the development of new fluoropolymers with tailored properties for applications in areas such as coatings, membranes, and electronics. nih.gov Furthermore, fluorinated aromatic compounds have been explored as components of supramolecular cages, suggesting that this compound could be incorporated into such structures for applications in catalysis or molecular recognition. nih.govacs.orgrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for lab-scale preparation of 4-(Pentafluoroethyl)benzylamine, and how do reaction parameters affect yield?

- Methodology : Fluorinated benzylamines are typically synthesized via nucleophilic substitution or reductive amination. For analogs like 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine, palladium-catalyzed coupling or Grignard reactions are employed under inert atmospheres . Key parameters include:

-

Temperature : Reactions often require −78°C to 25°C to stabilize intermediates.

-

Catalysts : Pd(PPh₃)₄ or Ni catalysts enhance fluorinated aryl coupling .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

-

NMR : ¹⁹F NMR identifies fluorine environments (δ −60 to −80 ppm for CF₃/CF₂ groups) .

-

X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL is robust for resolving fluorinated aromatic systems .

-

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₉H₈F₅N: theoretical 226.06 Da).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (similar to 4-(Trifluoromethoxy)benzylamine, Hazard Symbol XI) .